N-(4-chlorophenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide
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Overview
Description
N-(4-chlorophenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methyl-propanoylamino group, and a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chloroaniline, undergoes acylation with propanoyl chloride to form N-(4-chlorophenyl)propanamide.
Introduction of the Pyridazinone Ring: The intermediate is then reacted with a suitable pyridazinone precursor under specific conditions to form the pyridazinone ring.
Final Coupling Reaction: The final step involves coupling the pyridazinone intermediate with 4-methyl-3-(propanoylamino)benzene under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common techniques include:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: A more modern approach where reactants are continuously fed into a reactor, and products are continuously removed, allowing for better control and scalability.
Chemical Reactions Analysis
Types of Reactions
N-
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-4-21(29)26-20-13-16(6-5-14(20)2)19-11-12-22(30)28(27-19)15(3)23(31)25-18-9-7-17(24)8-10-18/h5-13,15H,4H2,1-3H3,(H,25,31)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQBHHUCAMRSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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